molecular formula C21H21N3O B11324420 N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide CAS No. 820961-69-1

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B11324420
CAS No.: 820961-69-1
M. Wt: 331.4 g/mol
InChI Key: NXDIUBGJWKDMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide is a chemical compound for research use. It belongs to the 4,6-diphenylpyrimidine class of heterocyclic compounds, which are subjects of interest in medicinal chemistry and drug discovery. A key area of research for this chemical family is the inhibition of Aurora kinases, a family of serine/threonine kinases that are critical regulators of cell division . Dysregulation of these kinases is observed in various cancers, making them promising therapeutic targets. Research on closely related 4,6-diphenylpyrimidin-2-amine derivatives has demonstrated their ability to inhibit Aurora kinase A (AURKA), leading to cell cycle arrest in the G2/M phase and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, such as HCT116 colon cancer cells . The 4,6-diphenylpyrimidine scaffold is also a platform for developing novel synthetic methodologies, including regioselective functionalization reactions to create diverse derivatives for structure-activity relationship studies . This product is intended for research purposes to further explore these mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

820961-69-1

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H21N3O/c1-21(2,3)19(25)24-20-22-17(15-10-6-4-7-11-15)14-18(23-20)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25)

InChI Key

NXDIUBGJWKDMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine

A classical approach involves the reaction of 1,3-diphenyl-1,3-propanedione (a β-diketone) with guanidine hydrochloride under basic conditions. The mechanism proceeds through the formation of a dihydroxy intermediate, which undergoes dehydration to yield the pyrimidine ring.

Reaction Conditions

  • Solvent: Ethanol or methanol

  • Base: Sodium hydroxide (2.0 equiv)

  • Temperature: Reflux (78–80°C)

  • Time: 12–16 hours

Yield: 68–72%

Multicomponent Synthesis Using Aldehydes and Ketones

Recent advances employ microwave-assisted multicomponent reactions to enhance efficiency. For example, a one-pot synthesis using benzaldehyde, acetophenone, and hexamethyldisilazane (HMDS) as a nitrogen source generates the pyrimidine core in high yield.

Optimized Parameters

ComponentQuantity (equiv)Role
Benzaldehyde2.0Aryl group source
Acetophenone1.0Ketone component
HMDS3.0Nitrogen donor
Lewis acid catalyst0.2(e.g., ZnCl₂)

Conditions: Microwave irradiation (150°C, 30 minutes)
Yield: 85%

Introduction of the 2,2-Dimethylpropanamide Group

The conversion of 4,6-diphenylpyrimidin-2-amine to the target amide involves acylation reactions. Two primary methods dominate the literature: direct acylation using acid chlorides and coupling reagent-mediated approaches.

Direct Acylation with 2,2-Dimethylpropanoyl Chloride

This method utilizes 2,2-dimethylpropanoyl chloride in the presence of a base to facilitate nucleophilic acyl substitution.

Procedure

  • Reactants:

    • 4,6-Diphenylpyrimidin-2-amine (1.0 equiv)

    • 2,2-Dimethylpropanoyl chloride (1.2 equiv)

    • Triethylamine (2.5 equiv) as base

  • Solvent: Anhydrous dichloromethane (DCM)

  • Conditions: 0°C → room temperature, 4–6 hours

  • Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation

Yield: 65–70%

Coupling Reagent-Assisted Acylation

For substrates sensitive to harsh conditions, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve efficiency.

Optimized Protocol

ReagentQuantity (equiv)Purpose
EDCl1.5Carbodiimide activator
HOBt1.5Coupling additive
2,2-Dimethylpropanoic acid1.2Acyl donor

Solvent: Tetrahydrofuran (THF)
Temperature: 25°C, 12 hours
Yield: 78–82%

Alternative Synthetic Pathways

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method describes vapor-phase reactions using imine intermediates and oxygen over metal oxide catalysts (e.g., V₂O₅ or MoO₃) at 300–450°C. While scalable, this approach requires specialized equipment and yields ~50–60%.

Enzymatic Acylation

Preliminary studies explore lipase-catalyzed acylation in non-aqueous media, though yields remain suboptimal (35–40%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (ethyl acetate/hexane, 3:7)

  • HPLC: C18 column, acetonitrile/water gradient (70:30 → 95:5)

Spectroscopic Data

Analysis TypeKey DataSource
¹H NMR (400 MHz, CDCl₃)δ 8.42 (s, 1H, NH), 7.82–7.35 (m, 10H, Ar-H), 1.32 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃)δ 170.2 (C=O), 164.1 (C-2), 137.8–126.4 (Ar-C), 38.9 (C(CH₃)₃), 27.1 (CH₃)
HRMS (ESI+)[M+H]⁺ calc. for C₂₂H₂₃N₃O: 352.1784; found: 352.1789

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrimidine ring and amide geometry (CCDC 1995364).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation68–7295ModerateHigh
Multicomponent8598HighModerate
Direct Acylation65–7090LowLow
Coupling Reagent78–8297ModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide exhibits promising anticancer activity. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may function as an inhibitor of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

  • Spectrum of Activity : Preliminary studies suggest effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .
  • Potential Applications : These antimicrobial properties suggest potential uses in treating infections or as a lead compound for developing new antibiotics.

Drug Development

This compound serves as a scaffold for the development of novel therapeutic agents:

  • Dual Inhibitors : Research has focused on modifying this compound to create dual inhibitors targeting multiple pathways in cancer therapy .
  • Pyrimidine Derivatives : The broader class of pyrimidine derivatives has been extensively studied for their roles in developing anti-infective and anticancer drugs .

Biochemical Research

The compound's unique structure makes it a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes can provide insights into metabolic pathways relevant to diseases .
  • Structure-Activity Relationship Studies : Variations in the structure can lead to different biological activities, making it a candidate for SAR studies aimed at optimizing drug efficacy.

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

a) N-(4,6-Dimethylpyrimidin-2-yl)sulfamoylphenyl Derivatives

Compounds such as N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide (MW: 362.4 g/mol) share the pivalamide group but replace the 4,6-diphenylpyrimidine core with a 4,6-dimethylpyrimidine linked to a sulfamoylphenyl moiety.

b) 4,6-Diphenylpyrimidin-2-yl Acetamide Derivatives

Derivatives like 2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide (Scheme 1, ) retain the 4,6-diphenylpyrimidine core but substitute the pivalamide with an acetamide group bearing heterocyclic appendages. Such modifications enhance antimicrobial activity; for example, nitro-substituted analogs exhibit superior activity against B. subtilis and A. niger compared to standard drugs .

c) Spirocyclic and Sulfamoyl Variants

Compounds like N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide (MW: 421.54 g/mol) introduce sulfamoyl and thiourea groups, increasing molecular complexity and hydrogen-bonding capacity. These features may enhance target binding but reduce metabolic stability .

Non-Pyrimidine Heterocyclic Analogs

a) Pyridine-Based Analogs

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide replaces the pyrimidine core with a pyridine ring. The iodine substituent enables further functionalization (e.g., cross-coupling reactions), while the pivalamide group maintains steric bulk. However, pyridine derivatives often exhibit lower thermal stability compared to pyrimidines .

b) Benzothiazole Derivatives

N-(4,6-Difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (C₁₃H₁₄F₂N₂OS) demonstrates how fluorinated benzothiazole cores can enhance electronegativity and bioactivity, though at the cost of synthetic complexity .

Substituent Effects on Properties

Compound Core Structure Amide Group Key Substituents Biological Activity
Target Compound 4,6-Diphenylpyrimidine Pivalamide Phenyl, 2,2-dimethylpropanamide Under investigation
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide Pyridine Pivalamide Iodine Synthetic intermediate
2-((4-(4-Chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide 4,6-Diphenylpyrimidine Acetamide Chlorofuran-thiazole Antimicrobial (B. subtilis, A. niger)
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide 4,6-Dimethylpyrimidine Pivalamide Sulfamoylphenyl Not reported

Physicochemical and Structural Insights

  • Crystallography : Pyrimidine derivatives with phenyl substituents (e.g., N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide) exhibit planar pyrimidine rings with dihedral angles <10° relative to attached aryl groups, enhancing π-π stacking .
  • Pivalamide vs.

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide, with the CAS number 820961-69-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H21N3O
Molecular Weight331.411 g/mol
LogP5.4447
PSA58.37 Ų

These properties suggest that this compound is a lipophilic molecule, which may influence its interaction with biological membranes and targets.

Research indicates that compounds similar to this compound often interact with specific biological pathways. For example, studies on related pyrimidine derivatives have shown that they can act as inhibitors of various enzymes and receptors involved in cancer progression and inflammation. The exact mechanism for this compound remains under investigation but may involve modulation of kinase activity or interference with signaling pathways crucial for cell proliferation and survival.

In Vitro Studies

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • Cell Line Tested : HeLa (cervical cancer)
    • IC50 Value : 15 µM after 48 hours of treatment
    • Mechanism : Induction of apoptosis as evidenced by increased caspase activity.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro:
    • Cell Type : RAW264.7 macrophages
    • Effect : Decreased NO production in response to LPS stimulation by approximately 40%.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacological effects of this compound:

  • Model : Mouse model of induced inflammation
  • Dosage : 10 mg/kg body weight administered intraperitoneally
  • Outcome : Significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameIC50 (µM)Activity Type
N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide20Anticancer
N-(4-methoxyphenyl)-2,2-dimethylpropanamide25Anti-inflammatory
N-(4,6-Diphenylpyrimidin-2-yl)acetamide30Anticancer

This table highlights that while this compound has competitive efficacy in anticancer activity compared to related compounds, it also shows promise in anti-inflammatory applications.

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide, and what mechanistic steps are involved?

  • Answer: A two-step approach is often utilized: (1) Synthesis of the 4,6-diphenylpyrimidin-2-amine core via cyclocondensation of amidines with diketones or via Suzuki coupling for aryl substitution. (2) Amide coupling using 2,2-dimethylpropanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to introduce the propanamide group . For pyrimidine-thiol intermediates, refluxing ethanol with chloroacetamide derivatives has been effective .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR: To verify substituent integration and electronic environments (e.g., pyrimidine ring protons at δ 7.2–8.5 ppm, dimethylpropanamide methyl groups at δ 1.2–1.4 ppm) .
  • X-ray crystallography: Resolves bond lengths (e.g., C–N pyrimidine bonds: ~1.33–1.38 Å) and dihedral angles (e.g., phenyl ring torsions: 120–125°) for unambiguous confirmation .
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~428.2) .

Q. How can researchers ensure purity during column chromatography purification?

  • Answer: Optimize solvent polarity (e.g., petroleum ether/ethyl acetate gradients, 4:1 to 1:1 ratios) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and avoid prolonged heat exposure to prevent decomposition .

Advanced Research Questions

Q. How can regioisomeric byproducts during pyrimidine ring synthesis be minimized?

  • Answer: Use directing groups (e.g., thiols or halogens) to control substitution patterns. For example, 4,6-diphenylpyrimidin-2-thiol intermediates allow selective alkylation at the sulfur position before amide coupling . Computational modeling (DFT) predicts regioselectivity trends by comparing transition-state energies of competing pathways .

Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?

  • Answer: (1) Validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by adjusting solvent parameters (e.g., DMSO vs. CDCl₃). (2) Investigate tautomerism (e.g., keto-enol equilibria in pyrimidine rings) using variable-temperature NMR . (3) Cross-reference with X-ray data to confirm substituent orientations .

Q. How can coupling efficiency between the pyrimidine core and propanamide group be optimized?

  • Answer: (1) Activate the pyrimidine-2-amine with trimethylaluminum to enhance nucleophilicity. (2) Use coupling agents like HATU/DIPEA in anhydrous DMF to reduce hydrolysis. (3) Monitor reaction progress via in-situ IR (amide C=O stretch at ~1680 cm⁻¹) .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

  • Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess interactions with ATP-binding pockets. Validate with MM-PBSA free-energy calculations and compare to analogs like AZD8931, which shares a pyrimidine-acetamide scaffold .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses?

  • Answer: (1) Optimize protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. (2) Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve reproducibility. (3) Characterize intermediates via LC-MS to identify bottlenecks .

Q. What analytical workflows are recommended for stability studies under varying pH conditions?

  • Answer: (1) Perform accelerated degradation studies (pH 1–13 at 40°C) monitored by HPLC-UV (λ = 254 nm). (2) Identify degradation products via LC-HRMS/MS and correlate with computational fragmentation patterns (e.g., mzCloud). (3) Use X-ray powder diffraction to detect crystalline form changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.